3-(4-Fluorophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
3-(4-Fluorophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydrobenzazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the use of fluorinated aromatic compounds and amines. One common method involves the reaction of 4-fluoroaniline with cyclohexanone in the presence of a suitable catalyst to form the desired benzazepine structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-Fluorophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepines and fluorophenyl derivatives, such as:
- 3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorocinnamic acid
Uniqueness
What sets 3-(4-Fluorophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one apart is its unique combination of a fluorophenyl group with a tetrahydrobenzazepinone core. This structure imparts specific chemical and biological properties that make it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Properties
CAS No. |
111026-92-7 |
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Molecular Formula |
C16H14FNO |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C16H14FNO/c17-13-8-5-11(6-9-13)14-10-7-12-3-1-2-4-15(12)18-16(14)19/h1-6,8-9,14H,7,10H2,(H,18,19) |
InChI Key |
CNFANLLRVGIMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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